methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate
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Overview
Description
Methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate is a complex organic compound with a unique structure that includes bromine, methoxy groups, and an amino acetate moiety
Preparation Methods
The synthesis of methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-aminobenzaldehyde and 3,4,5-trimethoxybenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the intermediate Schiff base.
Reduction and Alkylation: The Schiff base is then reduced and alkylated to introduce the amino acetate group, resulting in the formation of the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products.
Chemical Reactions Analysis
Methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate can undergo various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide or potassium thiocyanate.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form new Schiff bases or other condensation products.
Scientific Research Applications
Methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, or inflammation, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Methyl 2-[({5-bromo-2-[(E)-[(3,4,5-trimethoxyphenyl)methylidene]amino]phenyl}(phenyl)methyl)amino]acetate can be compared with similar compounds such as:
Methyl 2-bromoacetate: A simpler compound with similar bromine and ester functionalities but lacking the complex aromatic and amino groups.
5-Bromo-2-methyl-2-pentene: Another brominated compound with different structural features and reactivity.
Imidazole Derivatives: Compounds containing imidazole rings that may share some biological activities but differ in their core structure and functional groups.
Properties
IUPAC Name |
methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27BrN2O5/c1-31-22-12-17(13-23(32-2)26(22)34-4)15-28-21-11-10-19(27)14-20(21)25(29-16-24(30)33-3)18-8-6-5-7-9-18/h5-15,25,29H,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXIYHVEQIAPBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=C(C=C(C=C2)Br)C(C3=CC=CC=C3)NCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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